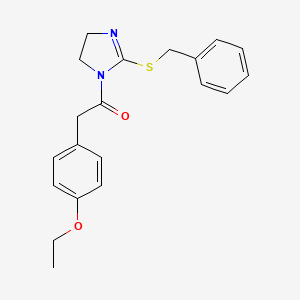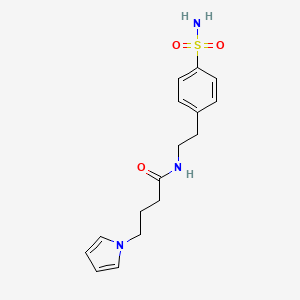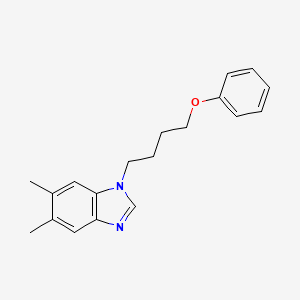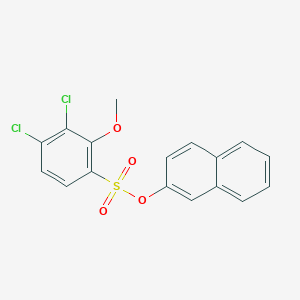
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide, also known as CQA, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is also overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide inhibits CK2 by binding to the ATP-binding site of the kinase. It has been shown to be a competitive inhibitor of CK2 with respect to ATP, and it does not affect the activity of other kinases. This compound also induces conformational changes in the CK2 molecule, leading to its destabilization and degradation.
Biochemical and Physiological Effects
This compound has been shown to affect various cellular processes, including DNA replication, transcription, translation, and protein degradation. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This compound has been shown to have anti-inflammatory, anti-oxidant, and immunomodulatory effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to inhibit CK2 in various cellular contexts, and its low toxicity and side effects. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential off-target effects.
Future Directions
There are several future directions for the research on N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide. First, the development of more potent and selective CK2 inhibitors based on the this compound scaffold could lead to the discovery of novel anti-cancer agents. Second, the combination of this compound with other anti-cancer agents could enhance its therapeutic efficacy and overcome drug resistance. Third, the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections, could expand the therapeutic potential of CK2 inhibitors. Fourth, the development of new methods for the delivery of this compound to tumors and other diseased tissues could improve its pharmacokinetic properties and therapeutic index. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and other therapeutic effects of this compound could provide new insights into the biology of CK2 and other cellular processes.
Synthesis Methods
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide can be synthesized by a one-pot reaction of 4-cyanooxan-4-ylamine, 2,4-dimethyl-3-aminobenzaldehyde, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield and purity after simple filtration and recrystallization.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide has been extensively studied in various in vitro and in vivo models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, invasion, and metastasis of cancer cells, making it a promising anti-cancer agent.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(2,4-dimethylquinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-15-5-3-4-6-17(15)21-14(2)16(13)11-18(23)22-19(12-20)7-9-24-10-8-19/h3-6H,7-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJICQWCYCMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)
![3-[[1-(Cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2968820.png)
![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)
![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)